molecular formula C22H22N4O3S B2554829 1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-09-8

1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2554829
CAS No.: 1013805-09-8
M. Wt: 422.5
InChI Key: CGWZMUOUXBBELK-UHFFFAOYSA-N
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Description

The compound 1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic hybrid molecule featuring a pyrazole core substituted with a benzo[d]thiazole moiety at position 1 and a 3,4-dimethoxyphenyl carboxamide group at position 2.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-13(2)17-12-16(21(27)23-14-9-10-18(28-3)19(11-14)29-4)25-26(17)22-24-15-7-5-6-8-20(15)30-22/h5-13H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWZMUOUXBBELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide (CAS: 1013805-09-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of 422.5 g/mol. The structure features a benzo[d]thiazole moiety, a dimethoxyphenyl group, and a pyrazole carboxamide structure, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC22H22N4O3SC_{22}H_{22}N_{4}O_{3}S
Molecular Weight422.5 g/mol
CAS Number1013805-09-8

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. In vitro evaluations revealed that it exhibits significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives derived from similar structures, indicating potent antimicrobial properties .

Case Study: Synergistic Effects

A study highlighted the synergistic effects of this compound when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. The combination therapy showed enhanced efficacy against resistant strains of bacteria, suggesting its potential role in overcoming antibiotic resistance .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in lines such as A549 (lung cancer) and MCF-7 (breast cancer).

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of tubulin polymerization. Inhibition assays revealed that it could disrupt microtubule dynamics, similar to standard chemotherapeutics like nocodazole .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory contexts. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzo[d]thiazole and pyrazole moieties can significantly influence its efficacy. For instance, substituents on the phenyl ring have been correlated with enhanced potency against specific cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and thiazole have been evaluated for their effectiveness against various bacterial strains. In vitro tests showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for development into antimicrobial agents .

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells in various lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific phases. For example, one study noted that certain benzothiazole derivatives significantly inhibited the growth of A431 and A549 cancer cells at low concentrations .

Cell LineIC50 (µM)Mechanism of Action
A4312Apoptosis induction
A5492Cell cycle arrest
MDA-MB-2314Inhibition of IL-6 and TNF-α

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown potential in reducing inflammation. Research indicates that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual role in both treating infections and managing inflammatory conditions .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against E. coli and S. aureus. The results indicated that compounds with a benzo[d]thiazole moiety exhibited enhanced activity compared to their counterparts lacking this structure. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Activity in Breast Cancer Models

In another investigation, a set of pyrazole-based compounds was tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain compounds not only inhibited cell growth but also exhibited synergistic effects when combined with doxorubicin, suggesting a potential for combination therapy in clinical settings .

Comparison with Similar Compounds

Core Structural Variations

Pyrazole vs. Benzimidazole/Thiazole Scaffolds
  • Target Compound: The pyrazole core offers a planar, aromatic system with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π stacking.
  • Benzimidazole Analogs: describes 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, where the fused benzene-imidazole ring system enhances rigidity compared to pyrazole. Benzimidazoles are known for DNA intercalation and kinase inhibition but may exhibit reduced solubility due to increased hydrophobicity .
  • Thiazole Analogs: Compounds 92–94 () feature thiazole rings linked to cyclopropane carboxamides.

Substituent Effects

Methoxy and Aromatic Groups
  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing solubility and enabling hydrogen bonding via oxygen lone pairs. This is comparable to Rip-B (), where a dimethoxyphenethylamine-derived benzamide exhibits similar electronic profiles .
  • Chlorophenyl and Pyridinyl Groups : Compound 93 () includes a 4-chlorophenyl group, which increases lipophilicity and may improve blood-brain barrier penetration. In contrast, the target’s isopropyl group balances steric bulk and metabolic stability .
Steric and Electronic Modifications
  • Isopropyl vs.

Q & A

Q. What are the key steps for synthesizing 1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic coupling, starting with the formation of the pyrazole core followed by functionalization with benzo[d]thiazole and 3,4-dimethoxyphenyl groups. Key steps include:

  • Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and β-diketones under reflux conditions (e.g., ethanol or toluene) .
  • Amide coupling : Introducing the 3,4-dimethoxyphenyl group via carbodiimide-mediated coupling (e.g., DCC or EDC with DMAP catalysis), requiring anhydrous solvents like DMF or DCM to avoid hydrolysis .
  • Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize byproducts. Yields are monitored via TLC and NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., isopropyl group at C5, benzo[d]thiazole at N1) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the carboxamide and dimethoxy groups .
  • X-ray crystallography (if crystals are obtainable): Provides bond-length data and dihedral angles, critical for assessing planarity of the pyrazole-thiazole system .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazole-carboxamide derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzo[d]thiazole may enhance DNA intercalation, while dimethoxy groups influence membrane permeability .
  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (HeLa vs. MCF-7) to isolate structure-activity relationships .
  • Computational validation : Use molecular docking to compare binding affinities of analogs with target proteins (e.g., EGFR or Topoisomerase II) .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated during synthesis?

Mechanistic studies require:

  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation, particularly during amide coupling .
  • Isolation of byproducts : Characterize dimeric species via MS/MS and 15^{15}N-labeled NMR to identify nucleophilic attack sites .
  • DFT calculations : Model transition states to explain regioselectivity issues (e.g., preferential attack at pyrazole C3 vs. C5) .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • ADME prediction : Tools like SwissADME assess logP (~3.2) and solubility (≈0.1 mg/mL in water), highlighting potential bioavailability challenges due to the lipophilic benzo[d]thiazole .
  • Metabolic stability : CYP450 isoform interaction studies (e.g., CYP3A4) using liver microsomes validate in silico predictions of oxidative demethylation at the 3,4-dimethoxyphenyl group .
  • Contradictions : Discrepancies between predicted and experimental half-lives may arise from unaccounted phase II conjugation pathways (e.g., glucuronidation) .

Methodological Challenges

Q. How do solvent polarity and catalyst choice affect the regioselectivity of pyrazole functionalization?

  • Polar aprotic solvents (DMF, DMSO): Stabilize charged intermediates, favoring substitution at the pyrazole N1 position .
  • Base catalysts (K2_2CO3_3, NaH): Promote deprotonation of the pyrazole NH, enhancing reactivity toward electrophilic agents (e.g., benzothiazole chlorides) .
  • Controlled experiments : Systematic variation of solvents (DMF vs. THF) and bases (K2_2CO3_3 vs. Et3_3N) with kinetic profiling can optimize regioselectivity .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • DSC/TGA : Identify melting points and thermal stability differences between polymorphs .
  • PXRD : Compare diffraction patterns to correlate crystallinity with dissolution rates .
  • Biological impact : Amorphous forms may show higher solubility but lower in vivo stability, affecting IC50_{50} values in cytotoxicity assays .

Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Batch comparison : Analyze 1^1H NMR shifts (±0.05 ppm tolerance) for consistency in aromatic proton environments .
  • Impurity profiling : Use LC-MS to identify trace aldehydes or unreacted amines from incomplete coupling steps .
  • Replication : Repeat syntheses under identical conditions to isolate equipment or operator variability .

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